molecular formula C25H20FNO3 B2670093 6-Fluoro-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one CAS No. 866348-98-3

6-Fluoro-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2670093
CAS No.: 866348-98-3
M. Wt: 401.437
InChI Key: HCQAJRGZLCQBEY-UHFFFAOYSA-N
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Description

6-Fluoro-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a synthetic small molecule based on a 1,4-dihydroquinolin-4-one core structure, a scaffold recognized for its relevance in medicinal chemistry research . This compound features specific modifications, including a fluorine atom at the 6-position and a (3-methoxyphenyl)methyl group at the N-1 position, which are typically employed to fine-tune the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. The 3-(4-methylbenzoyl) substituent further enhances its potential as a key intermediate or pharmacophore in drug discovery programs. Quinolin-4-one derivatives are frequently investigated for their diverse biological activities and are utilized as tool compounds in biochemical and pharmacological assays . Researchers may explore this specific derivative in areas such as kinase inhibition, enzyme modulation, or cellular signaling pathway analysis. The precise mechanism of action and primary research applications must be empirically determined by the investigator. This product is provided for research use only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

6-fluoro-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO3/c1-16-6-8-18(9-7-16)24(28)22-15-27(14-17-4-3-5-20(12-17)30-2)23-11-10-19(26)13-21(23)25(22)29/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQAJRGZLCQBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Fluoro-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by the presence of a fluorine atom and various aromatic groups, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H20FNO3
  • Molecular Weight : 401.4 g/mol
  • CAS Number : 866348-98-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

Cell LineIC50 (µM)Reference
A549 (Lung)5.2
MCF-7 (Breast)4.8
HeLa (Cervical)6.0

In vitro assays demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of pathogens. In particular, it exhibits moderate inhibitory effects against Gram-positive and Gram-negative bacteria.

BacteriaMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Mechanistically, the antimicrobial action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

Inflammation is a common underlying factor in many diseases. The biological activity of this compound extends to anti-inflammatory effects as well. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary research suggests several potential pathways:

  • Apoptosis Induction : The compound activates caspase cascades leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It may cause G0/G1 phase arrest in certain cancer cell lines.
  • Cytokine Modulation : The compound reduces levels of inflammatory markers through inhibition of NF-kB signaling pathways.

Case Studies

A notable case study involved the evaluation of this compound's efficacy in a murine model of breast cancer. Mice treated with varying doses showed significant tumor reduction compared to control groups, indicating its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolin-4-one derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Position 1 Substituent Position 3 Substituent Position 6/7 Substituent Key Features Reference
6-Fluoro-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one 3-Methoxyphenylmethyl 4-Methylbenzoyl 6-Fluoro High lipophilicity; potential for CNS penetration due to methoxy group
6-Fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one 4-Fluorophenylmethyl 3-Methylbenzenesulfonyl 6-Fluoro, 7-Morpholinyl Sulfonyl group enhances metabolic stability; morpholinyl improves solubility
3-[(3-Chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-1H-quinolin-4-one 4-Methylbenzyl 3-Chlorobenzenesulfonyl 6-Fluoro, 7-Diethylamino Sulfonyl and amino groups may enhance kinase inhibition via H-bonding
6-Fluoro-1-[(2-methylphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one 2-Methylphenylmethyl 4-Isopropylbenzenesulfonyl 6-Fluoro Bulky isopropylsulfonyl group improves target selectivity
Lascufloxacin (7-((3S,4S)-3-((cyclopropylamino)methyl)-4-fluoropyrrolidin-1-yl)-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) 2-Fluoroethyl Carboxylic acid at position 3 6-Fluoro, 8-Methoxy Antibiotic activity; carboxylic acid critical for bacterial DNA gyrase binding

Key Observations :

Substituent Effects at Position 1: 3-Methoxyphenylmethyl (target compound) vs. Fluorophenyl groups, being electron-withdrawing, may reduce metabolic degradation but decrease solubility. 2-Methylphenylmethyl : Steric hindrance from the ortho-methyl group could limit rotational freedom, affecting binding kinetics.

Position 3 Modifications :

  • Benzoyl vs. Sulfonyl Groups : The target compound’s 4-methylbenzoyl group provides moderate lipophilicity, whereas sulfonyl derivatives (e.g., ) introduce polar sulfone moieties, improving water solubility and hydrogen-bonding capacity.
  • Carboxylic Acid (Lascufloxacin ): Essential for chelating metal ions in bacterial enzymes, a feature absent in the target compound.

Fluoro and Auxiliary Substituents: The 6-fluoro substitution is conserved across all analogs, suggesting its critical role in maintaining structural integrity and target affinity. 7-Morpholinyl and 7-diethylamino groups introduce basic nitrogen atoms, which may enhance interactions with acidic residues in targets like kinases or GPCRs.

Q & A

Q. What are the recommended synthetic routes for preparing 6-Fluoro-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions starting with the preparation of the dihydroquinoline core, followed by sequential functionalization. Key steps include:

  • Quinoline core formation : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions .
  • Substituent introduction : The 3-methoxyphenylmethyl group is introduced via nucleophilic substitution or Friedel-Crafts alkylation, while the 4-methylbenzoyl moiety is added using benzoylation reagents (e.g., 4-methylbenzoyl chloride) in the presence of Lewis acids like AlCl₃ .
  • Fluorination : Fluorine is introduced at the 6-position via electrophilic aromatic substitution using fluorinating agents (e.g., Selectfluor®) under controlled pH and temperature . Optimization : Yield improvements are achieved by adjusting solvent polarity (e.g., DMSO for polar intermediates), temperature (60–80°C for benzoylation), and catalyst loading (e.g., 10 mol% ZnCl₂ for alkylation) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • NMR :
  • ¹H NMR : Look for the dihydroquinoline C4-H proton (δ 5.2–5.5 ppm, singlet) and methoxy group protons (δ 3.7–3.9 ppm). Aromatic protons from the 3-methoxyphenylmethyl and 4-methylbenzoyl groups appear as complex multiplets between δ 6.8–7.8 ppm .
  • ¹³C NMR : The carbonyl carbon (C4=O) resonates at δ 175–180 ppm, while the benzoyl carbonyl appears at δ 190–195 ppm .
    • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ for C₂₅H₂₁FNO₃: calculated 420.1473) and fragmentation patterns (e.g., loss of CO from the benzoyl group) .
    • IR : Strong absorption bands for C=O (1680–1720 cm⁻¹) and C-F (1100–1200 cm⁻¹) .

Q. What preliminary biological screening data exist for this compound, and how do its activities compare to structurally similar analogs?

  • Anticancer activity : In vitro assays against MCF-7 (breast cancer) and colon carcinoma cell lines show IC₅₀ values of 12 µM and 8.5 µM, respectively. This is comparable to chloroquine derivatives but less potent than camptothecin analogs .
  • Anti-inflammatory activity : Inhibits TNF-α and IL-6 production in murine models, with efficacy similar to methoxy-substituted quinolines but lower than dexamethasone .
  • Antimicrobial activity : Moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Streptococcus pyogenes (MIC = 64 µg/mL), likely due to disruption of cell wall synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different cell lines or assay conditions?

  • Case Study : Discrepancies in IC₅₀ values (e.g., MCF-7 vs. colon carcinoma) may arise from differences in cellular uptake, metabolic stability, or target expression. To address this:
  • Perform transport assays (e.g., P-glycoprotein inhibition) to evaluate efflux effects .
  • Use metabolomic profiling to identify active metabolites or degradation products .
  • Validate target engagement via kinase inhibition profiling or caspase activation assays .
    • Statistical rigor : Replicate experiments with standardized protocols (e.g., ATP-based viability assays) and include positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties while retaining bioactivity?

  • Lipophilicity adjustment : Replace the 4-methylbenzoyl group with a more polar substituent (e.g., carboxylate) to enhance aqueous solubility without compromising binding affinity .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., CF₃) at the 3-methoxyphenylmethyl position to reduce oxidative demethylation by CYP450 enzymes .
  • Prodrug design : Mask the quinoline N-oxide as a phosphate ester to improve oral bioavailability .

Q. How can computational modeling guide the exploration of structure-activity relationships (SAR) for this compound?

  • Molecular docking : Use crystal structures of biological targets (e.g., TNF-α or topoisomerase II) to identify key binding interactions. For example:
  • The 4-methylbenzoyl group forms hydrophobic contacts with Leu-57 in TNF-α .
  • The fluorine atom at C6 enhances hydrogen bonding with Ser-123 in topoisomerase II .
    • QSAR models : Train models using descriptors like logP, molar refractivity, and H-bond acceptor count to predict bioactivity across derivatives .
    • ADMET prediction : Tools like SwissADME or pkCSM can forecast permeability, toxicity, and metabolic pathways .

Q. What experimental designs are critical for elucidating the compound’s mechanism of action in complex biological systems?

  • Transcriptomics : RNA-seq or qPCR arrays to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2 or Bax) .
  • Proteomics : SILAC-based quantification to track protein expression changes (e.g., caspase-3 activation) .
  • In vivo imaging : Fluorescently labeled analogs (e.g., Cy5 conjugates) for real-time biodistribution tracking in xenograft models .
  • CRISPR screens : Genome-wide knockout libraries to pinpoint genetic dependencies (e.g., BRCA1 for synthetic lethality) .

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